Illudalic acid is classified as a fungal metabolite and falls under the category of natural products. Its chemical classification includes:
The synthesis of illudalic acid has evolved significantly since its first reported synthesis in 1977. The current methodologies focus on improving efficiency and yield, with recent strategies involving:
Illudalic acid has a complex molecular structure that contributes to its biological activity. Key features include:
Illudalic acid participates in several significant chemical reactions, primarily related to its role as a phosphatase inhibitor:
The mechanism by which illudalic acid exerts its inhibitory effects on protein tyrosine phosphatases involves:
Illudalic acid exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Illudalic acid has several promising applications in scientific research and potential therapeutic contexts:
Illudalic acid is a sesquiterpenoid natural product first isolated in 1952 from the toxic jack o’lantern mushroom (Omphalotus illudens, formerly classified as Clitocybe illudens) [2]. Initial characterization identified it as an "inactive acidic compound," but its full structural elucidation was not achieved until 1969 [2]. This fungus, known for its bioluminescent properties and toxicity, remains the primary natural source of illudalic acid. The compound belongs to the illudalane structural family, characterized by a distinctive tricyclic framework featuring a highly substituted benzene ring fused to a bicyclic system [2] [9].
The complete structure of illudalic acid (chemical formula: C₁₅H₁₆O₅; molecular weight: 276.1 g/mol) features three critical functional elements:
Early pharmacological screening revealed no significant bioactivity, leading to decades of neglect. However, its structural complexity – particularly the high degree of benzene substitution – presented synthetic challenges that intrigued chemists. The first total synthesis in 1977 by Woodward and Hoye required 17 steps with a low overall yield (1.1%), hindering biological studies [2]. Minor structural analogs (e.g., 7-butoxyilludalic acid) later showed hints of bioactivity, suggesting untapped pharmacological potential [10].
A pivotal discovery emerged in 2005 when high-throughput screening identified illudalic acid as the first potent, selective small-molecule inhibitor of the leukocyte common antigen-related (LAR) subfamily of protein tyrosine phosphatases (PTPs) [2] [5]. This finding catalyzed renewed interest, as PTPs regulate critical signaling pathways in cancer, diabetes, and neurological disorders but are notoriously difficult to target selectively due to conserved active sites [3] [5]. Subsequent research confirmed illudalic acid’s unique inhibition profile:
Table 1: Key Protein Targets of Illudalic Acid and Analogs
Target Enzyme | Inhibition Mechanism | Potency (IC₅₀ or Kᵢ) | Biological Significance |
---|---|---|---|
LAR Phosphatase (PTPRF) | Covalent, irreversible | 52 ± 10 nM (pH 7.5) | Insulin resistance, cancer |
PTPRD | Covalent, irreversible | 120 nM (7-BIA analog) | Addiction pathways, neural rewiring |
PHPT1 | Non-covalent, reversible | 3.4 ± 0.7 μM (IA1-8H2) | Histone regulation, cancer progression |
SHP2 | Covalent modification | Sub-μM (ent-kaurene analogs) | Oncogenic signaling |
This established illudalic acid as a valuable chemical probe for phosphatase biology and a template for therapeutic development [1] [3] [6].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: